molecular formula C19H18N4O4 B5967708 N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B5967708
M. Wt: 366.4 g/mol
InChI Key: BCWLGGNGIZTLHV-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide features a fused pyrimido[1,2-a]benzimidazole core with a carboxamide substituent at position 4 and a 2,4-dimethoxyphenyl group on the amide nitrogen. This structure combines a heterocyclic scaffold with electron-rich aromatic substituents, which may influence physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-11-7-8-13(16(9-11)27-2)20-18(25)15-10-17(24)22-19-21-12-5-3-4-6-14(12)23(15)19/h3-9,15H,10H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWLGGNGIZTLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C20H20FN3O4
  • Molecular Weight : 385.39 g/mol
  • CAS Number : 421576-68-3
  • Predicted Boiling Point : 566.3 ± 50.0 °C
  • Density : 1.287 ± 0.06 g/cm³
  • pKa : 10.93 ± 0.70

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains by targeting essential cellular processes such as DNA replication and protein synthesis .

Antiviral Properties

Research has highlighted the potential of benzimidazole derivatives in combating viral infections. Specifically, some derivatives have shown effectiveness against Hepatitis C virus (HCV), demonstrating strong inhibitory effects at low concentrations . The mechanism often involves the inhibition of viral enzymes critical for replication.

Anticancer Activity

The benzimidazole scaffold has been associated with anticancer properties due to its ability to interfere with cell division and induce apoptosis in cancer cells. Various studies have documented the efficacy of benzimidazole derivatives in preclinical models of cancer . For example, compounds that target topoisomerases have been particularly noted for their ability to disrupt cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzimidazole ring. Modifications at specific positions can enhance or diminish its pharmacological properties:

Substituent Position Effect on Activity
1-positionEnhances antimicrobial activity
2-positionIncreases cytotoxicity against cancer cells
5-positionModulates antiviral potency

Study on Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

Evaluation of Anticancer Properties

In a preclinical evaluation involving various cancer cell lines (e.g., breast and lung cancer), this compound showed a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating promising anticancer potential .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (methoxy, methyl) increase solubility in polar solvents compared to electron-withdrawing groups (chloro).

Core Heterocyclic Modifications

Variations in the fused heterocyclic system include:

Compound Name (Evidence) Core Structure Modifications
Target Compound Pyrimido[1,2-a]benzimidazole 2-Oxo, 1,2,3,4-tetrahydro
5-(Ethoxymethyl)-7-fluoro...carboxamide () Pyrido[1,2-a]benzimidazole Ethoxymethyl and fluorine substituents
Diethyl 8-cyano-7-(4-nitrophenyl)... () Imidazo[1,2-a]pyridine Nitrophenyl and cyano groups

Key Observations :

  • Pyrido/imidazo analogs () exhibit greater conformational flexibility due to non-fused rings, which may alter bioavailability .

Physicochemical Properties

Limited data are available, but inferences can be drawn:

Property Target Compound N-(4-Methylphenyl)-... () N-(4-Chlorophenyl)-... ()
Molecular Weight 378.39 320.34 419.89
Substituent Polarity High (methoxy) Moderate (methyl) Low (chloro)
Predicted Solubility Moderate (polar) Low (lipophilic) Low (lipophilic)

Notes:

  • The methoxy groups in the target compound likely improve aqueous solubility compared to methyl or chloro analogs .
  • No melting point or logP data are provided in the evidence, necessitating experimental validation.

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